N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in the presence of glacial acetic acid. The reaction mixture is refluxed in ethanol to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the benzenesulfonyl group can lead to the formation of sulfonic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory and anticancer agent. In materials science, it has been explored for its use in the development of advanced polymers and coatings. Additionally, its unique chemical structure makes it a valuable building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The benzenesulfonyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the dimethoxyphenyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 4-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include other benzoxazines and benzenesulfonamides, such as 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide . The presence of the benzenesulfonyl group in the compound of interest provides additional chemical reactivity and potential for diverse applications, distinguishing it from other related compounds.
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O6S/c1-29-16-12-13-18(21(14-16)30-2)24-23(26)22-15-25(19-10-6-7-11-20(19)31-22)32(27,28)17-8-4-3-5-9-17/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
SKZNXALUTKOZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.